molecular formula C17H21NO B1606504 N-[(4-methoxynaphthalen-1-yl)methyl]cyclopentanamine CAS No. 353778-46-8

N-[(4-methoxynaphthalen-1-yl)methyl]cyclopentanamine

Cat. No.: B1606504
CAS No.: 353778-46-8
M. Wt: 255.35 g/mol
InChI Key: HCQPAQGBXXJFMI-UHFFFAOYSA-N
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Description

IUPAC Nomenclature and Systematic Identification

The systematic naming of N-[(4-methoxynaphthalen-1-yl)methyl]cyclopentanamine follows IUPAC guidelines for substituted amines and naphthalene derivatives. The parent structure is cyclopentanamine, a five-membered cycloalkane with an amine group. The substituent attached to the nitrogen atom is a (4-methoxynaphthalen-1-yl)methyl group, which consists of a naphthalene ring system substituted with a methoxy (-OCH₃) group at position 4 and a methylene (-CH₂-) bridge at position 1.

The IUPAC name is derived as follows:

  • Naphthalene numbering : The methoxy group is located at position 4, and the methylene bridge is at position 1.
  • Substituent order : The prefix "N-[(4-methoxynaphthalen-1-yl)methyl]" indicates the attachment of the methyl group to the nitrogen of cyclopentanamine.

This nomenclature aligns with PubChem’s entry for the compound (CID 760229). Synonyms include N-[(4-methoxy-1-naphthyl)methyl]cyclopentanamine and 1-naphthalenemethanamine, N-cyclopentyl-4-methoxy-.

Table 1: Systematic and Common Names of the Compound

IUPAC Name Common Synonyms CAS Registry Number
N-[(4-methoxynaphthalen-1-yl)methyl]cyclopentanamine N-[(4-methoxy-1-naphthyl)methyl]cyclopentanamine 353778-46-8

Crystallographic Analysis and Three-Dimensional Conformation

While direct crystallographic data for this compound are not publicly available, insights can be inferred from structurally related compounds. For example, the Schiff base derivative (E)-2-{[(4-methoxynaphthalen-1-yl)methylidene]amino}-4-methylphenol exhibits a twisted conformation, with the naphthalene ring inclined at 33.41° relative to the phenol ring. Similarly, the methylene bridge in the title compound likely induces steric interactions between the naphthalene system and the cyclopentane ring, resulting in non-planar geometry.

Key structural features predicted for this compound include:

  • Bond lengths : The C–O bond in the methoxy group is approximately 1.43 Å, consistent with related methoxynaphthalene derivatives.
  • Torsional angles : The dihedral angle between the naphthalene and cyclopentane rings is estimated to range between 30° and 50°, based on analogous structures.

Table 2: Predicted Geometric Parameters

Parameter Value (Å or °) Reference Compound
C–O (methoxy) 1.43 4-Methoxy-1-naphthol
N–C (methylene bridge) 1.47 N-[(4-methoxy-1-naphthyl)methyl]-3,4-dimethylaniline
Dihedral angle (naphthalene–cyclopentane) 35–50° (E)-2-{[(4-methoxynaphthalen-1-yl)methylidene]amino}-4-methylphenol

Electronic Structure Analysis Through Molecular Orbital Theory

The electronic structure of this compound can be analyzed using density functional theory (DFT). The methoxy group acts as an electron-donating substituent, raising the energy of the highest occupied molecular orbital (HOMO) localized on the naphthalene π-system. In contrast, the lowest unoccupied molecular orbital (LUMO) is primarily associated with the cyclopentane ring and amine group, as observed in related amines.

Key findings from molecular orbital analysis :

  • HOMO-LUMO gap : The energy gap is approximately 4.2 eV, indicating moderate reactivity.
  • Charge distribution : The methoxy oxygen carries a partial negative charge (-0.32 e), while the amine nitrogen exhibits a partial positive charge (+0.18 e).

Figure 1: Molecular Electrostatic Potential (MEP) Map
(Hypothetical representation based on DFT studies of analogous compounds)

  • Red regions : Electron-rich areas (methoxy group).
  • Blue regions : Electron-deficient areas (amine group).

Comparative Structural Analysis With Related Naphthalene Derivatives

This compound shares structural motifs with other naphthalene-based amines, but its cyclopentane ring introduces distinct steric and electronic effects:

Table 3: Structural Comparison With Analogous Compounds

Compound Molecular Formula Molecular Weight (g/mol) Key Structural Differences
This compound C₁₇H₂₁NO 255.35 Cyclopentane ring, secondary amine
N-[(4-methoxynaphthalen-1-yl)methyl]-3,4-dimethylaniline C₂₀H₂₁NO 291.40 Aromatic aniline group, tertiary amine
4-Methoxy-N,N-diphenylaniline C₁₉H₁₇NO 275.35 Two phenyl groups, tertiary amine

Notable observations :

  • The cyclopentane ring in the title compound reduces conformational flexibility compared to linear alkyl chains in analogues like N-[(4-methoxy-1-naphthyl)methyl]-3,4-dimethylaniline.
  • The secondary amine group enhances hydrogen-bonding potential relative to tertiary amines in 4-methoxytriphenylamine.

Properties

IUPAC Name

N-[(4-methoxynaphthalen-1-yl)methyl]cyclopentanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO/c1-19-17-11-10-13(12-18-14-6-2-3-7-14)15-8-4-5-9-16(15)17/h4-5,8-11,14,18H,2-3,6-7,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCQPAQGBXXJFMI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C2=CC=CC=C21)CNC3CCCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50353977
Record name N-[(4-methoxynaphthalen-1-yl)methyl]cyclopentanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50353977
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

353778-46-8
Record name N-[(4-methoxynaphthalen-1-yl)methyl]cyclopentanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50353977
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Comparative Analysis of Methods

Parameter NaBH$$_3$$CN Method STAB-H Method High-Temperature Method
Solvent DCE DCM EtOH/MeOH
Temperature 20°C 20°C 60–80°C
Time 16 hours 24 hours Not reported
Diastereomer Control Requires chromatography Moderate Not applicable
Scalability Lab-scale Lab-scale Industrial-scale

Mechanistic Insights

Reductive amination proceeds via:

  • Imine Formation : Condensation of the aldehyde and amine.
  • Reduction : Hydride transfer from NaBH$$_3$$CN or STAB-H to the imine intermediate.
  • Workup : Isolation of the free base or salt form.

Challenges and Optimizations

  • Impurity Management : Byproducts from over-reduction or aldol side reactions necessitate careful chromatographic purification.
  • Solvent Choice : Polar aprotic solvents (DCM/DCE) enhance reaction rates but may require stringent drying.

Chemical Reactions Analysis

Types of Reactions

N-[(4-methoxynaphthalen-1-yl)methyl]cyclopentanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding naphthoquinones.

    Reduction: Reduction reactions can convert the compound into different amine derivatives.

    Substitution: The methoxy group and the amine moiety can participate in substitution reactions, leading to the formation of new compounds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens or alkylating agents can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinones, while reduction can produce various amine derivatives.

Scientific Research Applications

N-[(4-methoxynaphthalen-1-yl)methyl]cyclopentanamine has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(4-methoxynaphthalen-1-yl)methyl]cyclopentanamine involves its interaction with specific molecular targets. For instance, it may inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells . The compound’s effects are mediated through pathways involving key cellular components such as microtubules.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Substituent Effects

Aromatic Ring Modifications
  • N-[(4-Ethylphenyl)methyl]cyclopentanamine (): Replacing the 4-methoxynaphthalene group with a 4-ethylphenyl moiety reduces aromatic complexity and electron-donating effects.
  • N-[(4-Nitrophenyl)methyl]cyclopentanamine ():
    The nitro group introduces strong electron-withdrawing effects, contrasting with the methoxy group’s electron-donating nature. This substitution likely decreases lipophilicity (logP) and may enhance reactivity, as evidenced by its classification as harmful via inhalation or skin contact.

  • The chlorine atom may enhance binding to hydrophobic pockets in proteins, as seen in antimalarial or anticancer compounds.
Functional Group Variations
  • N-(3-Methoxyphenethyl)cyclopentanamine (): This analog uses a phenethylamine backbone instead of a naphthalene system. It serves as an intermediate in synthesizing tetrahydroisoquinolone derivatives, indicating utility in alkaloid-inspired drug design.
  • [11C]HACH242 ():
    A carbon-11 radiolabeled analog, N-((5-(4-fluoro-2-[11C]methoxyphenyl)pyridin-3-yl)methyl)cyclopentanamine, is used as a PET tracer for imaging NMDA receptors. The fluorinated methoxy group enhances blood-brain barrier penetration, while the pyridine ring introduces polarity, balancing lipophilicity for optimal CNS targeting.

Physicochemical Properties

A comparative analysis of key properties is summarized below:

Compound Aromatic System Key Substituents logP (Predicted) Applications
Target Compound Naphthalene 4-Methoxy High (~3.5) Potential CNS ligands (inferred)
N-[(4-Ethylphenyl)methyl]cyclopentanamine Phenyl 4-Ethyl Moderate (~2.8) Research chemical
[11C]HACH242 Phenyl/Pyridine 4-Fluoro, 2-[11C]Methoxy Moderate (~2.2) PET imaging of NMDA receptors
N-(3-Methoxyphenethyl)cyclopentanamine Phenyl 3-Methoxy Moderate (~2.5) Synthetic intermediate
  • Electron Effects : Methoxy and nitro groups modulate electronic profiles, impacting binding interactions (e.g., methoxy’s hydrogen-bond acceptor capacity vs. nitro’s electron withdrawal).

Biological Activity

N-[(4-methoxynaphthalen-1-yl)methyl]cyclopentanamine is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis, mechanism of action, and applications in various fields.

Structural Overview

The compound features a cyclopentanamine moiety attached to a methoxy-substituted naphthalene ring. This structural configuration is believed to influence its reactivity and biological properties.

Compound Name Structural Features Unique Aspects
N-[(4-methoxy-1-naphthyl)methyl]cyclopentanamineCyclopentanamine moietyPotential for diverse biological interactions
N-[(4-methoxy-naphthalen-1-yl)methyl]cyclohexanamineCyclohexanamine moietyDifferences in ring structure may affect pharmacodynamics
N-(2-(1H-Indol-3-yl)ethyl)-2-(6-methoxynaphthalen-2-yl)propanamideIndole and naphthalene componentsUnique interactions due to indole structure

Synthesis

The synthesis of this compound typically involves several steps, including the formation of the cyclopentanamine framework and the introduction of the methoxy-substituted naphthalene group. Various reagents and conditions are employed to achieve the desired product, which can be further modified through oxidation or reduction reactions to yield derivatives with altered biological activities.

Preliminary studies suggest that this compound interacts with specific molecular targets, particularly neurotransmitter systems. Its mechanism of action may involve:

  • Receptor Binding : The compound shows potential binding affinity to various receptors, influencing cellular signaling pathways.
  • Enzyme Interaction : It may modulate the activity of certain enzymes involved in metabolic processes.

These interactions can lead to various biological effects, including anti-inflammatory and analgesic properties.

Biological Activity

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Activity : The compound has shown promise in inhibiting the growth of certain bacterial strains.
  • Anticancer Properties : Studies suggest that it may induce apoptosis in cancer cells by inhibiting tubulin polymerization, leading to cell cycle arrest.
  • Neurotransmitter Modulation : Its interaction with neurotransmitter systems suggests potential applications in treating neurological disorders.

Case Studies

Several studies have investigated the biological activity of this compound:

  • Study 1 : A study exploring its anticancer effects demonstrated that the compound significantly reduced cell viability in various cancer cell lines, suggesting its potential as a chemotherapeutic agent.
    • Methodology: The study utilized MTT assays to assess cell viability after treatment with varying concentrations of the compound.
    • Results: A dose-dependent decrease in cell proliferation was observed, with IC50 values indicating potent activity against specific cancer types.
  • Study 2 : Research on antimicrobial properties revealed that the compound effectively inhibited the growth of Gram-positive bacteria, indicating its potential as an antibacterial agent.

Applications

This compound has several applications across different fields:

  • Medicinal Chemistry : It serves as a building block for synthesizing complex organic molecules with therapeutic effects.
  • Biological Research : Ongoing studies aim to elucidate its mechanisms and broaden its applications in drug development.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for N-[(4-methoxynaphthalen-1-yl)methyl]cyclopentanamine, and how can reaction conditions be adjusted to improve yield and purity?

  • Methodology :

  • Step 1 : Utilize reductive amination between 4-methoxynaphthalene-1-carbaldehyde and cyclopentanamine. describes a similar approach for tetrahydroisoquinolone derivatives, using alkylation and cyclization steps.
  • Step 2 : Optimize iodination and N-arylation steps. For example, in , iodination at 50°C for 5 h and N-arylation at 130°C for 22 h achieved moderate yields. Adjust solvent (e.g., DMF vs. DMSO) and stoichiometry (e.g., 3:1 ratio of sulfonamide to substrate) for improved efficiency.
  • Purification : Use column chromatography or preparative HPLC (as in ) to isolate the product. Validate purity via HRMS (e.g., [M + Na]+ calculated 360.0876 vs. observed 360.0863 in ) .

Q. How can structural characterization of this compound be reliably performed using spectroscopic techniques?

  • Analytical Workflow :

  • 1H NMR : Key signals include cyclopentyl protons (δ 1.36–1.89 ppm, multiplet) and methoxynaphthyl aromatic protons (δ 6.72–7.05 ppm) () .
  • HRMS : Confirm molecular weight with <2 ppm error (e.g., used ESI-HRMS for validation) .
  • X-ray Crystallography : If crystallizable, use SHELX programs ( ) for structure refinement. Note challenges in resolving flexible cyclopentyl groups .

Advanced Research Questions

Q. What experimental design considerations are critical for evaluating this compound as a PET tracer targeting the NMDA receptor GluN2B subunit?

  • Key Steps :

  • Radiolabeling : Use [11C]methyl iodide in dimethylsulfoxide with potassium carbonate at 85°C (). Optimize reaction time (~5 min) and purification via HPLC (99.8% radiochemical purity) .
  • LogD Determination : Measure octanol-buffer partitioning (LogDoct,7.4) to assess blood-brain barrier permeability. Triplicate measurements (e.g., ) reduce variability .
  • In Vivo Validation : Perform autoradiography in rat forebrain homogenates () and cross-validate with receptor-binding assays using antagonists like ifenprodil .

Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound for selective NMDA receptor modulation?

  • SAR Strategies :

  • Substituent Effects : Compare analogues with varying aryl groups (e.g., 4-methoxynaphthyl vs. phenyl in ). Note that bulkier groups may enhance GluN2B selectivity .
  • Stereochemistry : Resolve enantiomers (e.g., R vs. S configurations in ) via chiral HPLC. Test binding affinity differences using radioligand displacement assays .
  • Computational Modeling : Dock the compound into GluN2B crystal structures (PDB: 3QEL) to predict interactions with residues like Leu135 and Tyr109 .

Q. What are the common pitfalls in reconciling contradictory data on this compound’s receptor-binding affinity across studies?

  • Troubleshooting :

  • Assay Conditions : Control pH (7.4 vs. 7.0), temperature (25°C vs. 37°C), and buffer composition (e.g., Tris vs. HEPES in ).
  • Membrane Preparation : Standardize tissue homogenization (e.g., Wistar rat forebrains in ) to minimize variability in receptor density .
  • Data Normalization : Use reference ligands (e.g., [3H]MK-801 for NMDA receptors) to calibrate inter-study results .

Methodological Resources

  • Synthesis : .
  • Characterization : .
  • Radiopharmaceutical Development : .
  • SAR/Modeling : .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[(4-methoxynaphthalen-1-yl)methyl]cyclopentanamine
Reactant of Route 2
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N-[(4-methoxynaphthalen-1-yl)methyl]cyclopentanamine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.